N-butyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of triazolothiadiazines, which combines a triazole ring with a thiadiazine ring, makes them valuable in drug design and development .
Preparation Methods
The synthesis of N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate carboxylic acid derivatives under reflux conditions . The reaction typically requires a catalytic amount of piperidine and ethanol as the solvent . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and reaction times .
Chemical Reactions Analysis
N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. .
Scientific Research Applications
N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has numerous scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in biological research.
Industry: May be used in the development of new pharmaceuticals and enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . It may also interact with DNA and proteins, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES
These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings .
Properties
Molecular Formula |
C21H23N5OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-butyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-2-3-14-22-20(27)18-17(15-10-6-4-7-11-15)25-26-19(23-24-21(26)28-18)16-12-8-5-9-13-16/h4-13,17-18,25H,2-3,14H2,1H3,(H,22,27) |
InChI Key |
DTJSPWVWNGEAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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